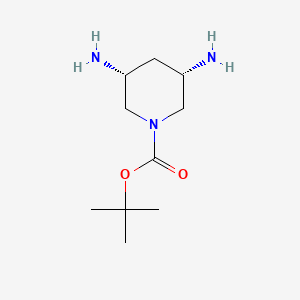

Tert-butyl cis-3,5-diaminopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S,5R)-3,5-diaminopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-5-7(11)4-8(12)6-13/h7-8H,4-6,11-12H2,1-3H3/t7-,8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURXMZJBWLDTEE-OCAPTIKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cis-3,5-diaminopiperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with appropriate amine sources under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of tert-butyl cis-3,5-diaminopiperidine-1-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cis-3,5-diaminopiperidine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

Tert-butyl cis-3,5-diaminopiperidine-1-carboxylate has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl cis-3,5-diaminopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

- Substituents: Contains a 4-oxo group and a tert-butoxyethyl chain at position 3, unlike the diamino groups in the target compound.

- Synthesis : Synthesized via n-BuLi-mediated alkylation of ethyl 4-oxo-piperidine-1-carboxylate with tert-butyl bromoacetate, yielding 50% after purification .

- Physicochemical Properties: 1H NMR: Tert-butyl signal at δ 1.45 ppm; ethyl ester at δ 1.28 ppm. LogP: Higher lipophilicity due to the tert-butoxyethyl chain compared to the polar diamino groups in the target compound.

Applications : Used in alkaloid synthesis, where the oxo group facilitates further functionalization via condensation or reduction.

2.2. tert-Butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate

Key Differences :

- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered), affecting ring strain and conformational flexibility.

- Substituents: Dihydroxyl groups (cis) at positions 3 and 4 vs. diamino groups in the target compound.

- Physicochemical Properties: Solubility: Hydroxyl groups enhance water solubility compared to amino groups, which may form salts (e.g., hydrochlorides) for improved bioavailability . Stability: The tert-butyl carbamate group stabilizes against hydrolysis, similar to the target compound.

Applications : Common in glycosidase inhibitor design due to hydroxyl mimicry of sugar transition states.

2.3. tert-Butyl 3,5-dioxopiperidine-1-carboxylate

Key Differences :

- Substituents: 3,5-dioxo groups instead of diamino groups, creating electrophilic sites for nucleophilic attack.

- Reactivity: The dioxo structure enables keto-enol tautomerism, unlike the diamino compound, which participates in amide bond formation or metal coordination .

- Synthetic Utility : Used as a precursor for heterocyclic ring expansions or reductions.

2.4. cis-3,4-Dihydroxypyrrolidine Hydrochloride

Key Differences :

- Salt Form : Hydrochloride salt increases water solubility compared to the tert-butyl carbamate-protected target compound.

- Biological Activity: Pyrrolidine diols (e.g., swainsonine analogs) inhibit glycosidases, whereas diamino piperidines are often used in kinase or protease inhibitor scaffolds .

Research Findings and Trends

- Stereochemical Impact: Cis-diamino piperidines exhibit enhanced binding to chiral targets (e.g., enzymes) compared to trans isomers or oxo analogs .

- Solubility vs. Lipophilicity: Amino groups in the target compound balance solubility (via protonation) and membrane permeability (via tert-butyl protection), whereas hydroxylated analogs prioritize solubility .

- Synthetic Challenges: Diamino piperidines require precise protection-deprotection strategies to avoid side reactions, unlike oxo derivatives, which are more straightforward to functionalize .

Biological Activity

Tert-butyl cis-3,5-diaminopiperidine-1-carboxylate (CAS No. 1487316-54-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H21N3O2

- Molecular Weight : 201.30 g/mol

- Structure : The compound features a piperidine ring with two amine groups and a carboxylate functional group, which may contribute to its biological properties.

Tert-butyl cis-3,5-diaminopiperidine-1-carboxylate has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The following mechanisms have been identified:

- Inhibition of Amyloid Beta Aggregation : The compound has shown promise in inhibiting the aggregation of amyloid beta peptides, which are implicated in Alzheimer's pathology. In vitro studies suggest that it can reduce the formation of toxic fibrils associated with amyloid beta .

- Neuroprotection in Astrocytes : Research indicates that this compound can protect astrocytes from apoptosis induced by amyloid beta exposure. It has been observed to enhance cell viability and reduce inflammatory markers like TNF-α in treated astrocyte cultures .

- Acetylcholinesterase Inhibition : Preliminary studies suggest that tert-butyl cis-3,5-diaminopiperidine-1-carboxylate may act as an acetylcholinesterase inhibitor, potentially improving cholinergic signaling in the brain .

In Vitro Studies

A significant study evaluated the protective effects of tert-butyl cis-3,5-diaminopiperidine-1-carboxylate on astrocytes exposed to amyloid beta. Key findings include:

- Cell Viability : The compound increased cell viability from 43.78% (Aβ treated) to 62.98% when co-administered with Aβ at a concentration of 100 µM .

- Cytokine Modulation : Treatment resulted in decreased levels of TNF-α, suggesting an anti-inflammatory effect .

In Vivo Studies

In vivo assessments have also been conducted, although results indicate variability in effectiveness:

- In a scopolamine-induced model of cognitive impairment in rats, tert-butyl cis-3,5-diaminopiperidine-1-carboxylate demonstrated moderate effects but did not significantly outperform established treatments like galantamine .

Comparative Biological Activity

| Compound Name | Mechanism of Action | Efficacy in Models |

|---|---|---|

| Tert-butyl cis-3,5-diaminopiperidine-1-carboxylate | Inhibition of Aβ aggregation; Neuroprotection | Moderate efficacy; improved astrocyte viability |

| Galantamine | Acetylcholinesterase inhibition | High efficacy; standard treatment for Alzheimer's |

| Other Compounds | Various (e.g., antioxidant properties) | Variable efficacy |

Case Studies

- Neuroprotection Against Aβ Toxicity : A study demonstrated that the compound could mitigate the cytotoxic effects of amyloid beta on astrocytes, highlighting its potential role in neuroprotection .

- Cognitive Function Improvement : While direct evidence in humans is lacking, animal models suggest that this compound could contribute to cognitive function recovery through its neuroprotective properties.

Q & A

Q. What are the recommended methods for synthesizing tert-butyl cis-3,5-diaminopiperidine-1-carboxylate in academic settings?

Methodological Answer: The synthesis typically involves multi-step reactions, including protection/deprotection of amine groups and stereoselective ring closure. Key steps:

Amine Protection : Use tert-butoxycarbonyl (Boc) groups to protect primary amines, ensuring regioselectivity during subsequent reactions .

Piperidine Ring Formation : Employ cyclization reactions under mild acidic or basic conditions to maintain stereochemical integrity (e.g., cis configuration) .

Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) or recrystallization from ethanol/water is recommended to isolate the product .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods to minimize inhalation risks, as combustion may release toxic fumes (e.g., NO) .

- First Aid :

- Skin Contact : Wash with soap/water for 15 minutes; seek medical advice if irritation persists .

- Inhalation : Move to fresh air; monitor for respiratory distress .

Advanced Research Questions

Q. How can researchers optimize reaction yields while maintaining stereochemical fidelity?

Methodological Answer:

-

Factorial Design : Apply a 2 factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example:

Variable Low Level High Level Temperature (°C) 25 50 Solvent DCM THF Catalyst (mol%) 1 5 Analyze interactions using ANOVA to identify dominant factors . -

Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and stabilize intermediates .

Q. How should contradictory toxicity or stability data be addressed in literature reviews?

Methodological Answer:

Q. What strategies are effective for studying this compound’s interaction with biological targets?

Methodological Answer:

Q. How can ecological risks be assessed for this compound given limited ecotoxicity data?

Methodological Answer:

- Read-Across Models : Compare with structurally similar compounds (e.g., tert-butyl piperidine derivatives) to estimate biodegradability and bioaccumulation potential .

- Microcosm Studies : Test soil/water systems for microbial degradation rates under controlled conditions .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported melting points or spectral data?

Methodological Answer:

- Reproducibility Tests : Repeat synthesis/purification under standardized conditions (e.g., solvent system, cooling rate for crystallization) .

- Interlaboratory Collaboration : Share samples with independent labs for cross-validation of NMR and MS data .

Methodological Tools and Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.